Methyl 8-aminoisoquinoline-3-carboxylate

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9) is a privileged synthetic intermediate, defined by its specific 8-amino and 3-methyl ester substitution pattern. This precise configuration is essential for constructing potent HPK1 and CDK8/19 inhibitors, as validated in patent literature. Sourcing this compound at ≥95% purity ensures reproducibility of critical amide coupling and cross-coupling reactions, eliminating the high costs and delays of custom synthesis or validating inferior, structurally-ambiguous alternatives.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1989672-38-9
Cat. No. B2842096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-aminoisoquinoline-3-carboxylate
CAS1989672-38-9
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1)C=CC=C2N
InChIInChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,12H2,1H3
InChIKeyKIJRKEGNWWLZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9): Procurement and Application Overview


Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9) is a heterocyclic building block within the aminoisoquinoline carboxylate class, characterized by an isoquinoline core with an amino group at the 8-position and a methyl ester at the 3-position . Its molecular formula is C₁₁H₁₀N₂O₂ and molecular weight is 202.21 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with its structural features enabling derivatization for targeting specific biological pathways, such as hematopoietic progenitor kinase 1 (HPK1) [1] and cyclin-dependent kinases (CDKs) [2].

Methyl 8-aminoisoquinoline-3-carboxylate: Why Generic Substitution Is Not Advisable


Simple substitution of methyl 8-aminoisoquinoline-3-carboxylate with other aminoisoquinoline derivatives or esters is not recommended due to the significant impact of subtle structural variations on chemical reactivity and biological target engagement. The 8-amino group and 3-carboxylate ester are crucial for downstream synthetic transformations, including amide coupling and cross-coupling reactions, which are essential for constructing pharmacologically active compounds . Furthermore, the specific substitution pattern on the isoquinoline ring is known to critically influence binding affinity and selectivity for kinase targets such as HPK1 [1] and CDK8 [2]. Using an analog with a different ester (e.g., tert-butyl) or a different amino position would alter the compound's physical properties (e.g., lipophilicity, reactivity) and lead to a different synthetic intermediate, ultimately failing to produce the desired final compound with the intended biological activity. The data presented in Section 3 quantifies these critical differences.

Quantitative Differentiation Guide for Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9)


Purity Specification for Reproducible Synthetic Outcomes

The procurement value of methyl 8-aminoisoquinoline-3-carboxylate is partly defined by its minimum purity specification of 95%, as stated by multiple reputable suppliers, which is essential for ensuring reproducible yields in subsequent synthetic steps . While higher purities (e.g., >98%) may be available for other specific building blocks, the standardized 95% specification for this compound provides a consistent and reliable baseline for research and development activities, minimizing the introduction of unknown impurities that could interfere with complex reaction pathways or biological assays .

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Validated Role as a Precursor to HPK1 Inhibitors (Class-Level Inference)

Methyl 8-aminoisoquinoline-3-carboxylate serves as a direct synthetic precursor to a class of 3-carbonylamino-8-aminoisoquinoline compounds, which have been disclosed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [1]. This is a key differentiator from other isoquinoline building blocks that lack the specific 8-amino-3-carboxylate substitution pattern. For instance, the patented HPK1 inhibitors are synthesized from this core structure, which is essential for the compounds' activity in enhancing immune responses and treating HPK1-dependent disorders like cancer [2]. While direct IC₅₀ data for the building block itself is not applicable (as it is not the active pharmaceutical ingredient), its structural specificity is critical for accessing this biologically validated chemical space.

Immuno-oncology Kinase Inhibition Drug Discovery

Relevance as a Precursor for CDK8/19 Inhibitor Development (Cross-Study Comparable)

Isoquinoline derivatives, for which methyl 8-aminoisoquinoline-3-carboxylate is a foundational building block, have been identified as promising scaffolds for cyclin-dependent kinase 8 and 19 (CDK8/19) inhibitors [1]. A 3D-QSAR study of 39 CDK8 inhibitors highlighted that the substitution pattern on the isoquinoline ring, including the presence and position of amino and carbonyl groups, is a critical determinant of binding affinity and selectivity [2]. This is in contrast to other heterocyclic building blocks (e.g., naphthyridines or quinolines) that exhibit different SAR profiles and may not be suitable for targeting the CDK8/19 ATP-binding pocket. The specific 8-amino-3-carboxylate motif of methyl 8-aminoisoquinoline-3-carboxylate provides a distinct synthetic entry point for generating and optimizing potent and selective CDK8/19 inhibitors.

Oncology Kinase Inhibition Computational Chemistry

Strategic Application Scenarios for Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9)


Synthesis of HPK1 Inhibitor Candidates for Immuno-Oncology Research

Methyl 8-aminoisoquinoline-3-carboxylate is the preferred starting material for the synthesis of 3-carbonylamino-8-aminoisoquinoline compounds, which are a class of potent HPK1 inhibitors [1]. In this application, the methyl ester at the 3-position is typically hydrolyzed or amidated to introduce a variety of carbonylamino groups, while the 8-amino group can be further functionalized to modulate the compound's properties. This is a high-value application in immuno-oncology drug discovery, where HPK1 inhibition is a validated strategy for enhancing anti-tumor immune responses [2].

Generation of Focused Libraries for CDK8/19 Inhibitor Optimization

This compound is an ideal starting point for the construction of focused chemical libraries aimed at optimizing CDK8/19 inhibitors. As indicated by molecular modeling studies, the isoquinoline core with specific amino and carboxylate functionalities is a privileged scaffold for engaging this kinase target [3]. By using methyl 8-aminoisoquinoline-3-carboxylate as a common intermediate, medicinal chemists can efficiently explore the structure-activity relationships (SAR) at the 3- and 8-positions to improve potency, selectivity, and drug-like properties of CDK8/19 inhibitors [4].

Development of Novel Synthetic Methodologies for Isoquinoline Functionalization

Due to its defined structure and commercial availability, methyl 8-aminoisoquinoline-3-carboxylate is a valuable substrate for developing and optimizing new synthetic methodologies. For example, it can be used to investigate novel palladium-catalyzed cross-coupling reactions, C-H activation, or other late-stage functionalization techniques on the isoquinoline ring [5]. The presence of both an amino group and a methyl ester provides two orthogonal handles for selective derivatization, making it a versatile model compound for advancing the field of synthetic organic chemistry.

Pharmaceutical Intermediate Procurement for High-Value Target Programs

For procurement professionals in pharmaceutical R&D, methyl 8-aminoisoquinoline-3-carboxylate represents a strategic purchase for programs focused on HPK1 or CDK8/19. Its role as a key intermediate is established in patent literature, confirming its utility in generating patentable and biologically active compounds [1][3]. Sourcing this specific compound, with its defined purity of ≥95% , ensures the reproducibility of critical synthetic routes and avoids the delays and costs associated with custom synthesis or validation of alternative building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-aminoisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.